N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide
Overview
Description
N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide is a synthetic organic compound with the molecular formula C15H10Cl4N2O2. This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a malonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)malonamide typically involves the reaction of malonamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N1,N~3~-bis(2,4-dichlorophenyl)malonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl rings.
Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the amide groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1,N~3~-bis(2,4-dichlorophenyl)malonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-bis(3-chlorophenyl)malonamide
- N~1~,N~3~-bis(2,4-dimethylphenyl)malonamide
- N~1~,N~3~-bis(2-nitrophenyl)malonamide
- N~1~,N~3~-bis(3-methoxypropyl)malonamide
Uniqueness
N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide is unique due to the presence of two 2,4-dichlorophenyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-1-3-12(10(18)5-8)20-14(22)7-15(23)21-13-4-2-9(17)6-11(13)19/h1-6H,7H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZMREHMWVTWNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391544 | |
Record name | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-35-9 | |
Record name | N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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